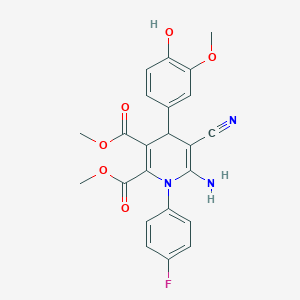![molecular formula C19H23ClN4O B4650422 N-(3-chlorophenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4650422.png)
N-(3-chlorophenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea is a synthetic compound that belongs to the class of phenylpiperazine derivatives. It is commonly referred to as CPPU and has been extensively studied for its potential applications in agricultural and horticultural practices. CPPU is known to have cytokinin-like effects and has been found to enhance the growth and development of various crops.
Mécanisme D'action
CPPU acts as a cytokinin-like compound and is known to stimulate cell division and elongation. It also promotes the synthesis and accumulation of cytokinins, which are plant hormones that regulate various physiological processes. CPPU has been found to enhance the activity of enzymes involved in cell wall synthesis, which leads to increased cell expansion and fruit growth.
Biochemical and Physiological Effects:
CPPU has been found to have a range of biochemical and physiological effects on plants. It has been shown to increase the concentration of soluble sugars, amino acids, and organic acids in fruits, which improves their flavor and nutritional value. CPPU also enhances the activity of enzymes involved in photosynthesis, which leads to increased carbon fixation and plant growth.
Avantages Et Limitations Des Expériences En Laboratoire
The use of CPPU in lab experiments offers several advantages, including its ability to enhance plant growth and development, increase fruit size and quality, and improve resistance to environmental stress. However, the use of CPPU requires careful monitoring of dosage and application methods, as excessive use can lead to adverse effects such as leaf yellowing and fruit cracking.
Orientations Futures
There are several potential future directions for research on CPPU. One area of interest is the development of novel CPPU derivatives with improved efficacy and specificity. Another area of interest is the investigation of the molecular mechanisms underlying the effects of CPPU on plant growth and development. Additionally, there is a need for further research on the environmental impact of CPPU and its potential effects on human health. Overall, CPPU has demonstrated significant potential for use in agricultural and horticultural practices, and further research is needed to fully understand its potential applications and limitations.
Applications De Recherche Scientifique
CPPU has been extensively studied for its potential applications in agricultural and horticultural practices. It has been found to enhance the growth and development of various crops, including grapes, kiwifruit, and apples. CPPU has been shown to increase fruit size, improve fruit quality, and delay fruit ripening. It has also been found to increase the yield of crops and improve their resistance to environmental stress.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c20-16-5-4-6-17(15-16)22-19(25)21-9-10-23-11-13-24(14-12-23)18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIJUAKRNMVHFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[(3-chlorobenzyl)thio]acetyl}amino)-N-propylbenzamide](/img/structure/B4650344.png)

![4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)benzamide](/img/structure/B4650357.png)
![8-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4650372.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B4650377.png)
![N'-[1-(2-furyl)ethylidene]-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4650384.png)
![2-[1-(3-methylbutyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4650386.png)
![N-methyl-1-(1-naphthyl)-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4650396.png)
![1-(difluoromethyl)-N-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4650404.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B4650411.png)
![N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-iodo-4-methoxybenzamide](/img/structure/B4650427.png)
![2-(4-methoxyphenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4650430.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(phenylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4650438.png)
![1',5'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4650439.png)